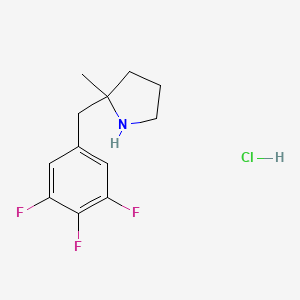

2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride

CAS No.: 2089258-37-5

Cat. No.: VC4356561

Molecular Formula: C12H15ClF3N

Molecular Weight: 265.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089258-37-5 |

|---|---|

| Molecular Formula | C12H15ClF3N |

| Molecular Weight | 265.7 |

| IUPAC Name | 2-methyl-2-[(3,4,5-trifluorophenyl)methyl]pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C12H14F3N.ClH/c1-12(3-2-4-16-12)7-8-5-9(13)11(15)10(14)6-8;/h5-6,16H,2-4,7H2,1H3;1H |

| Standard InChI Key | VVLDDEGNJUOAIX-UHFFFAOYSA-N |

| SMILES | CC1(CCCN1)CC2=CC(=C(C(=C2)F)F)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 2-position with both a methyl group and a 3,4,5-trifluorobenzyl moiety. The hydrochloride salt form improves solubility in polar solvents, a critical feature for pharmacological applications . The IUPAC name is 2-methyl-2-[(3,4,5-trifluorophenyl)methyl]pyrrolidine hydrochloride, reflecting its substitution pattern .

Key structural features include:

-

Pyrrolidine core: Enhances conformational rigidity compared to linear amines, influencing receptor binding .

-

Trifluorobenzyl group: Introduces electron-withdrawing fluorine atoms, increasing metabolic stability and lipophilicity (ClogP ≈ 2.64–3.08) .

-

Methyl group: Steric effects may modulate interactions with biological targets .

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 265.71 g/mol | |

| Density | 1.181 ± 0.06 g/cm³ (predicted) | |

| Boiling Point | 253.0 ± 35.0 °C (predicted) | |

| pKa | 10.56 ± 0.10 (predicted) | |

| Solubility | Limited data; soluble in DMF, DMSO |

The predicted density and boiling point align with trends observed in aromatic pyrrolidine derivatives . The pKa suggests moderate basicity, typical for secondary amines in pyrrolidine systems .

Synthesis and Preparation

General Synthetic Routes

While detailed protocols for this specific compound are scarce in public literature, analogous pyrrolidine derivatives are synthesized via:

-

Alkylation of pyrrolidine: Reaction of 2-methylpyrrolidine with 3,4,5-trifluorobenzyl chloride/bromide in the presence of a base like K₂CO₃ .

-

Reductive amination: Condensation of 3,4,5-trifluorobenzaldehyde with 2-methylpyrrolidine followed by reduction using NaBH₃CN .

-

Salt formation: Treatment of the free base with HCl gas or aqueous HCl in ether to yield the hydrochloride salt .

A patent describing similar compounds (e.g., spiro[piperidine-4,1'-pyrido[3,4-b]indoles]) highlights the use of Pictet-Spengler reactions and N-alkylation steps, which may be adaptable for this molecule .

Optimization Challenges

-

Regioselectivity: Ensuring mono-alkylation at the 2-position of pyrrolidine requires careful control of stoichiometry .

-

Purification: The hydrochloride salt’s hygroscopicity complicates isolation, necessitating anhydrous conditions .

Applications and Comparative Analysis

Pharmaceutical Intermediates

This compound serves as a precursor for:

-

Cystic fibrosis therapeutics: Trifluorobenzyl-pyrrolidine motifs are found in CFTR modulators like VX-770 .

-

Antiviral agents: Analogous structures inhibit SARS-CoV-2 3CL protease at nanomolar concentrations .

-

Kinase inhibitors: Fluorinated pyrrolidines enhance binding to ATP pockets in cancer targets .

Comparative Data

| Compound | Structure Features | Unique Properties |

|---|---|---|

| 3-(2,4,5-Trifluorophenyl)pyrrolidine HCl | Lacks benzyl group | Lower lipophilicity (ClogP ≈ 2.1) |

| 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine | Free base form | Reduced solubility in water |

| S-892216 (SARS-CoV-2 inhibitor) | Contains pyrimidine-dione core | IC₅₀ = 0.76 nM for 3CL protease |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume